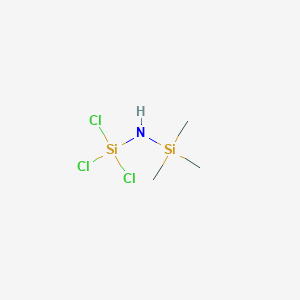
1,1,1-Trichloro-N-(trimethylsilyl)silanamine
Cat. No. B8592382
M. Wt: 222.64 g/mol
InChI Key: SSFOKDCYTVRUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05296211
Procedure details


In accordance with J. P. Mooser, H. Noth and W. Tinhof in Z. Naturforsch. B 29, 166 (1974), 68.98 g (0.406 mol) silicon tetrachloride and 12.3 g (0.076 mol) hexamethyl disilazane are combined in a 250 ml three-necked flask and stirred for 14 hours at room temperature. Subsequent fractional distillation in a short Vigreux column gives 15 g (88%) of the colorless liquid.


Name
Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[Si:1]([Cl:5])(Cl)([Cl:3])[Cl:2].[CH3:6][Si:7]([CH3:14])([CH3:13])[NH:8][Si](C)(C)C>>[Cl:2][Si:1]([Cl:5])([Cl:3])[NH:8][Si:7]([CH3:14])([CH3:13])[CH3:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
68.98 g
|
|
Type
|
reactant
|
|
Smiles
|
[Si](Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
12.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 14 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Subsequent fractional distillation in a short Vigreux column
|
Outcomes


Product
Details
Reaction Time |
14 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl[Si](N[Si](C)(C)C)(Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
